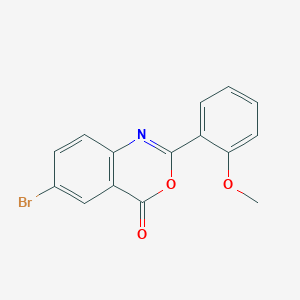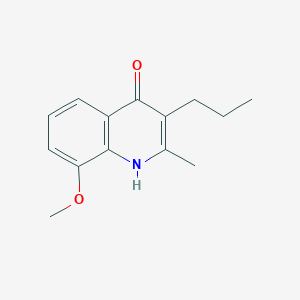
6-bromo-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzoxazinone derivatives often involves cyclization reactions, functional group transformations, and the introduction of substituents like bromo and methoxy groups to achieve the desired chemical structures. Although specific synthesis details for 6-bromo-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one are not directly available, related compounds have been synthesized through various methodologies, including ring transformation reactions and the use of different bromination techniques to introduce the bromo substituent into the benzoxazinone core (Harada et al., 1992).
Molecular Structure Analysis
The molecular structure of benzoxazinones, including 6-bromo-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one, is characterized by the presence of a benzoxazinone ring, which is a fused heterocyclic system combining benzene and oxazinone rings. The substituents, such as the bromo and methoxy groups, can influence the electronic properties of the molecule, its conformation, and the intramolecular interactions, such as hydrogen bonding and pi-pi stacking, which can further affect its chemical reactivity and physical properties (Filipenko et al., 1981).
Chemical Reactions and Properties
Benzoxazinones, including those with bromo and methoxy substituents, participate in a variety of chemical reactions. These can include nucleophilic substitutions where the bromo group acts as a leaving group, allowing for the introduction of other substituents or the formation of new chemical bonds. Additionally, the methoxy group can influence the electron density of the aromatic system, affecting its reactivity in electrophilic substitution reactions. The specific reactivity patterns of 6-bromo-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one would depend on the interplay between these substituents and the core benzoxazinone structure (Derbala, 1996).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
6-bromo-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one has shown potential in antimicrobial applications. For instance, Patel, Mistry, and Desai (2006) synthesized derivatives of this compound and found them to exhibit antimicrobial properties. They focused on the synthesis of 2-alkyl-6-bromo-3,1-benzoxazine-4-one derivatives, demonstrating their potential in combating microbial infections (Patel, Mistry, & Desai, 2006).
Luminescence and Molecular Structure Studies
Research conducted by Loseva, Bolotin, and Krasovitskii (1971) explored the luminescence properties of methoxy-substituted 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones. They found that the position of the methoxy group significantly affects the strength of the intramolecular hydrogen bond, which in turn influences the luminescence properties. This research highlights the potential use of such compounds in photophysical applications (Loseva, Bolotin, & Krasovitskii, 1971).
Applications in Organic Chemistry
Derbala (1996) studied the chemoselectivity of 6-bromo-2-methyl-3,1-benzoxazin-4-one towards amines, Schiff bases, and azines. This research sheds light on the potential use of such compounds in organic synthesis, particularly in creating complex organic molecules with specific properties (Derbala, 1996).
Potential Agronomic Utility
Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, and Molinillo (2006) conducted a comprehensive review of the synthesis and degradation of compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, like 6-bromo-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one. These compounds, found in Poaceae family plants, exhibit properties like phytotoxicity and antimicrobial activity, suggesting potential agricultural applications (Macias et al., 2006).
Hypolipidemic Properties
Fenton, Newton, Wyman, Bagge, Dron, Riddell, and Jones (1989) explored the hypolipidemic properties of a series of 4H-3,1-benzoxazin-4-ones, including derivatives with a bromine atom at the 6-position, like 6-bromo-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one. They found these derivatives to be effective in altering plasma lipid levels, suggesting their potential in medical applications, particularly in managing lipid disorders (Fenton et al., 1989).
Eigenschaften
IUPAC Name |
6-bromo-2-(2-methoxyphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c1-19-13-5-3-2-4-10(13)14-17-12-7-6-9(16)8-11(12)15(18)20-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIDMZBUNJIUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{(3S*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5654124.png)
![2-(3-methylbutyl)-8-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654134.png)
![1-(cyclopentylcarbonyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5654141.png)
![(3-(3-methyl-2-buten-1-yl)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B5654145.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5654147.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5654162.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654176.png)


![3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5654190.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(6-methoxypyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654208.png)
